molecular formula C10H17Br B13185495 3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane

3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane

Cat. No.: B13185495
M. Wt: 217.15 g/mol
InChI Key: REMNUCRFUJCGDU-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane is a specialized bicyclic organic compound of significant interest in advanced synthetic chemistry. Its structure incorporates a strained bicyclo[3.1.0]hexane framework—a fused system containing a cyclopropane ring—which imposes considerable bond angle strain and influences its reactivity . The presence of the bromomethyl group (-CH₂Br) at the 3-position makes this compound a versatile alkylating agent and a valuable electrophilic building block. It is designed for use in nucleophilic substitution reactions (SN2), where it can introduce the strained bicyclic system into larger, more complex molecular architectures . The propyl substituent attached to the same carbon center contributes to the molecule's lipophilicity and can modulate its steric properties during reactions. Researchers primarily utilize this compound and its close analogs as key intermediates in medicinal chemistry and drug discovery. The strained bicyclo[3.1.0]hexane core is increasingly explored as a saturated bioisostere for aromatic rings or other planar systems, with the potential to improve the potency, metabolic stability, and physicochemical properties of drug candidates . Furthermore, derivatives based on this scaffold have shown promising biological activity in scientific research, including potent antiproliferative effects against a range of cancer cell lines, such as human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells . The mechanism of action for such activity is believed to involve the induction of apoptosis and disruption of normal cell cycle progression . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

3-(bromomethyl)-3-propylbicyclo[3.1.0]hexane

InChI

InChI=1S/C10H17Br/c1-2-3-10(7-11)5-8-4-9(8)6-10/h8-9H,2-7H2,1H3

InChI Key

REMNUCRFUJCGDU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC2CC2C1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis using blue LED irradiation has been reported to yield bicyclo[3.1.0]hexanes . This method provides good yields and high diastereoselectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are often catalyzed by palladium or other transition metals to ensure high efficiency and selectivity . The use of photoredox catalysts and blue LED irradiation is also employed to achieve the desired product in high yields .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Incorporation : Nitrogen-containing analogs (e.g., 3-azabicyclohexanes) exhibit enhanced hydrogen-bonding capacity, critical for receptor interactions in drugs like Saxagliptin .
  • Bromine Reactivity : Brominated derivatives serve as versatile intermediates; the bromophenyl analog (CAS 86215-40-9) is used in ligand synthesis for dopamine receptors .

Physicochemical Properties

  • Thermal Stability : Bicyclohexanes with electron-withdrawing groups (e.g., bromine) may exhibit lower thermal stability due to strained ring systems .

Biological Activity

3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane is a bicyclic compound characterized by its unique bicyclo[3.1.0]hexane framework, which consists of two fused cyclopropane rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with adenosine receptors, which are important in various physiological processes including inflammation and cancer progression.

  • Molecular Formula : C7_7H11_{11}Br
  • Molecular Weight : Approximately 203.13 g/mol
  • Structural Features : The compound features a bromomethyl group at the 3-position and a propyl group at the 3-carbon of the bicyclic structure, contributing to its chemical reactivity and potential applications in organic synthesis and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interactions with specific receptors, particularly adenosine receptors involved in inflammation and cancer pathways.

Binding Affinity Studies

Studies have shown that derivatives of bicyclo[3.1.0]hexane, including this compound, display affinities for adenosine A3_3 receptors (A3_3AR). For instance, a notable derivative demonstrated a moderate binding affinity with a Ki value of approximately 0.38 μM, indicating its potential as a selective ligand for therapeutic applications in inflammatory diseases and cancer treatment .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructure TypeNotable Features
Bicyclo[3.1.0]hexaneBicyclicBase structure without substituents
4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-oneBicyclic ketoneContains a ketone functional group
4-Methylene-1-(1-methylethyl)bicyclo[3.1.0]hexaneBicyclic alkeneFeatures a double bond contributing to reactivity
2-Bromobicyclo[3.1.0]hexaneBicyclicBromine at a different position affecting reactivity

This table illustrates how variations in substituents influence the chemical behavior and biological activity of these compounds.

Study 1: Adenosine Receptor Affinity

In a study published in March 2022, researchers synthesized various bicyclo[3.1.0]hexane-based nucleosides and evaluated their affinities for P1 receptors using radioligand binding assays. The most potent derivative exhibited high selectivity for A3_3AR, reinforcing the potential of this scaffold in targeting inflammatory and cancer cells due to the receptor's overexpression in such conditions .

Study 2: Functional Assays

Further functional assays demonstrated that while some derivatives showed promising receptor affinity, they also displayed minimal off-target activity, highlighting the specificity of compounds based on the bicyclo[3.1.0]hexane scaffold for A3_3 receptors .

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